2-Bromo-5-fluorobenzoyl chloride
Overview
Description
2-Bromo-5-fluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol . It is a specialty product used primarily in proteomics research applications . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
A related compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to target aldose reductase , an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Mode of Action
It’s known that benzylic halides typically react via nucleophilic substitution pathways . The benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which may influence various biochemical pathways .
Result of Action
It’s known that the compound can participate in reactions at the benzylic position, which may influence various molecular and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzoyl chloride. For instance, during a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion . Moreover, vapors may be heavier than air, spreading along the ground and collecting in low or confined areas . Runoff from fire control or dilution water may cause pollution .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a LogP value of 2.75, indicating its lipophilic nature . This property could potentially influence its interactions with biomolecules within the cell.
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with biomolecules and its overall mechanism of action.
Temporal Effects in Laboratory Settings
It is known that the compound exists in the gas phase as two stable non-planar conformers, anti and gauche . This could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
The synthesis of 2-Bromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of a catalyst and an organic solvent to yield 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to further reactions to introduce the fluorine atom, resulting in the formation of this compound. The reaction conditions are generally mild, and the process can be scaled up for industrial production .
Chemical Reactions Analysis
2-Bromo-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Reduction Reactions: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-5-fluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of molecular probes and labeling agents for studying biological systems.
Medicine: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:
2-Fluorobenzoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chlorobenzoyl chloride: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Bromobenzoyl chloride: Lacks the fluorine atom, affecting its reactivity and applications
The presence of both bromine and fluorine atoms in this compound makes it unique in terms of its reactivity and the range of reactions it can undergo.
Properties
IUPAC Name |
2-bromo-5-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFDGTIOMAVGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378778 | |
Record name | 2-bromo-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111771-13-2 | |
Record name | 2-Bromo-5-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111771-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride, 2-bromo-5-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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